Sitagliptin N-Sulfate

Description

Contextualization of Sitagliptin (B1680988) N-Sulfate within Sitagliptin Research

Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, widely utilized in the management of type 2 diabetes mellitus. europa.euresearchgate.net Its primary mechanism involves enhancing the levels of active incretin (B1656795) hormones, which in turn increases insulin (B600854) release and decreases glucagon (B607659) levels in a glucose-dependent manner. europa.eu The disposition of sitagliptin in humans is characterized by its predominant elimination in an unchanged form. nih.gov Research indicates that approximately 79% of an administered dose is excreted unchanged in the urine, signifying that metabolism is a minor elimination pathway. nih.goveuropa.eu

Despite its limited metabolic clearance, a small portion of sitagliptin, around 16% of a dose, does undergo biotransformation, resulting in the formation of six metabolites that are detected at trace levels. europa.euresearchgate.net Within this context, Sitagliptin N-Sulfate, also designated as metabolite M1, emerges as a specific product of this metabolic process. nih.govresearchgate.net It is a phase II metabolite, formed through the direct conjugation of a sulfate (B86663) group to the parent molecule. caymanchem.com

Significance as a Biotransformation Product of Sitagliptin

This compound is a direct product of the biotransformation of sitagliptin. caymanchem.comscbt.com Its formation occurs via sulfation, a Phase II metabolic reaction. caymanchem.com Following oral administration of radiolabeled [14C]sitagliptin in human studies, six metabolites were identified in plasma, urine, and feces, with this compound being one of these minor products. researchgate.netnih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | [(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H- researchgate.netdrugbank.comeuropa.eutriazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | nih.gov |

| Molecular Formula | C₁₆H₁₅F₆N₅O₄S | nih.govfda.gov |

| Molecular Weight | 487.38 g/mol | fda.gov |

| CAS Number | 940002-57-3 (Acid) | nih.gov |

| CAS Number | 2470126-25-9 (Sodium Salt) | caymanchem.combiomol.com |

| Classification | Phase II Metabolite | caymanchem.com |

Current Research Landscape and Identified Knowledge Gaps Pertaining to this compound

The current research landscape concerning sitagliptin metabolism has successfully characterized its primary elimination pathways. The foundational studies utilized [14C]sitagliptin in human subjects to trace the drug's absorption, metabolism, and excretion. researchgate.netnih.gov These investigations established that sitagliptin is mostly excreted unchanged and that this compound (M1) is one of six minor metabolites. researchgate.netnih.gov Identification of the metabolite was accomplished using liquid chromatography-mass spectrometry (LC-MS) and by comparing results with authentic synthetic standards. researchgate.neteuropa.eu

Despite this foundational knowledge, specific knowledge gaps persist. While the primary cytochrome P450 enzymes (CYP3A4 and CYP2C8) involved in the limited oxidative metabolism of sitagliptin have been identified, the specific sulfotransferase (SULT) isoform responsible for the formation of this compound has not been a primary focus of investigation. europa.euresearchgate.net Furthermore, while its presence has been confirmed in human plasma, urine, and feces, as well as in rat bile, detailed research into any potential specific biological activity or role as a unique biomarker is lacking, largely due to its low abundance. researchgate.netresearchgate.netcaymanchem.com The current body of research is primarily derived from comprehensive metabolism studies of the parent drug rather than from investigations specifically targeting the N-sulfate conjugate itself.

Table 2: Major Metabolites of Sitagliptin in Human Plasma

| Metabolite | Designation | Formation Pathway | % of Radioactivity in Plasma | Source |

|---|---|---|---|---|

| This compound | M1 | N-sulfation | 2-4% | researchgate.net |

| Cyclic Amidine | M2 | Oxidative desaturation & cyclization (cis isomer) | 1-6% | nih.govresearchgate.netdrugbank.com |

| Ether Glucuronide | M3 | Hydroxylation & glucuronidation | <1% | nih.govdrugbank.com |

| Carbamoyl Glucuronide | M4 | N-carbamoyl glucuronidation | ~1% | researchgate.net |

| Cyclic Amidine | M5 | Oxidative desaturation & cyclization (trans isomer) | 4-7% | nih.govresearchgate.netdrugbank.com |

| Hydroxylated Sitagliptin | M6 | Hydroxylation | 1-4% | researchgate.net |

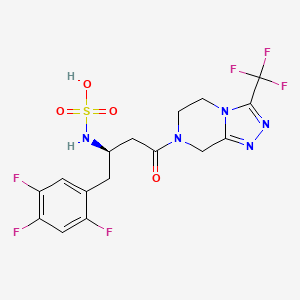

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F6N5O4S/c17-10-6-12(19)11(18)4-8(10)3-9(25-32(29,30)31)5-14(28)26-1-2-27-13(7-26)23-24-15(27)16(20,21)22/h4,6,9,25H,1-3,5,7H2,(H,29,30,31)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOWQKFDVSZMKPA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C[C@@H](CC3=CC(=C(C=C3F)F)F)NS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F6N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00676143 | |

| Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

940002-57-3 | |

| Record name | Sitagliptin N-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0940002573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [(2R)-4-Oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00676143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SITAGLIPTIN N-SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VR8MN4J1VM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis and Metabolic Pathways of Sitagliptin N Sulfate

In Vivo Metabolic Pathways Leading to Sitagliptin (B1680988) N-Sulfate Formation

In vivo studies in both animal models and humans have been crucial in elucidating the metabolic fate of sitagliptin. These investigations show that metabolism is a minor elimination pathway, with the majority of the drug excreted unchanged via the kidneys. nih.govresearchgate.net However, a small percentage of the administered dose is converted to various metabolites. researchgate.net

Phase II Biotransformation Processes in Animal Models

In preclinical studies involving rats and dogs, sitagliptin metabolism was found to be minimal. nih.govcaymanchem.com Nevertheless, approximately 10% to 16% of a radiolabeled dose was recovered in the excreta as Phase I and Phase II metabolites. nih.govcaymanchem.com Among these metabolites, the N-sulfate conjugate was identified, indicating that N-sulfation is a relevant Phase II biotransformation pathway in these animal models. nih.govcaymanchem.com This N-sulfate metabolite has been specifically detected in rat bile following oral administration of sitagliptin. caymanchem.com

Mechanisms of N-Sulfation Conjugation

N-sulfation is a Phase II conjugation reaction catalyzed by a family of enzymes known as sulfotransferases (SOTs). europa.eufrontiersin.org This process involves the transfer of a sulfonyl group (SO₃) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a nitrogen atom on the substrate. frontiersin.orgplos.org In the case of sitagliptin, this reaction occurs on the primary amine group, resulting in the formation of a sulfamic acid derivative, chemically known as [(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H- europa.euijrti.orgresearchgate.nettriazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid. plos.orgijrti.org This conjugation increases the water solubility of the compound, facilitating its excretion. frontiersin.org

In Vitro Metabolic Investigations of Sitagliptin N-Sulfate Formation

In vitro studies using liver cell preparations have complemented in vivo findings, providing a more controlled environment to study the specific metabolic reactions sitagliptin undergoes.

Characterization of this compound in Metabolic Profiles Across Species

Metabolic profiling has revealed that N-sulfation is a consistent, albeit minor, pathway for sitagliptin across different species. In humans, the N-sulfate conjugate (often designated as M1) accounts for approximately 2% of an administered dose. nih.gov Studies have confirmed that all metabolites detected in human plasma, including the N-sulfate, are also observed in rats and dogs. europa.euijrti.org This cross-species consistency is important in preclinical evaluation. While the primary oxidative metabolism of sitagliptin is mainly handled by cytochrome P450 enzymes CYP3A4 and, to a lesser degree, CYP2C8, the formation of this compound represents a distinct Phase II conjugation pathway. researchgate.netresearchgate.netebmconsult.com

Table 1: Comparative Metabolic Profile of Sitagliptin

| Metabolite/Pathway | Human | Rat | Dog |

|---|---|---|---|

| Parent Drug (Unchanged) | ~79-87% of dose excreted in urine nih.govresearchgate.netebmconsult.com | Major component in plasma and excreta nih.govcaymanchem.com | Major component in plasma and excreta nih.govcaymanchem.com |

| Total Metabolites | ~16% of dose researchgate.net | ~10-16% of dose nih.govcaymanchem.com | ~10-16% of dose nih.govcaymanchem.com |

| This compound (M1) | Detected; ~2% of dose nih.gov | Detected nih.govcaymanchem.com | Detected nih.govcaymanchem.com |

| Other Metabolites | Hydroxylated derivatives, N-carbamoyl glucuronide, cyclized derivatives researchgate.net | Hydroxylated derivatives, N-carbamoyl glucuronide, cyclized derivatives nih.govcaymanchem.com | Hydroxylated derivatives, N-carbamoyl glucuronide, cyclized derivatives nih.govcaymanchem.com |

Enzymology of Sitagliptin N-Sulfation (e.g., Sulfotransferase Involvement)

The biotransformation of sitagliptin to its N-sulfate metabolite is a Phase II reaction catalyzed by sulfotransferase (SOT) enzymes. europa.eufrontiersin.org These enzymes are responsible for transferring a sulfonyl group from the PAPS cofactor to the primary amine of sitagliptin. plos.org While the involvement of the SOT enzyme family is established for N-sulfation reactions, specific research identifying the particular SOT isozyme(s) responsible for the formation of this compound is not extensively detailed in the reviewed literature. The primary focus in many metabolic studies of sitagliptin has been on its limited Phase I metabolism by CYP3A4 and CYP2C8 enzymes. researchgate.neteuropa.eu

Chemical Behavior and Stability Aspects of Sitagliptin N Sulfate

Pathways of Sitagliptin (B1680988) N-Sulfate Formation in Chemical and Biological Systems

The formation of Sitagliptin N-Sulfate can occur through both biological, enzyme-mediated pathways and potentially through non-enzymatic chemical reactions.

In biological systems, the formation of this compound is a metabolic conversion of the parent drug. Following oral administration, sitagliptin is primarily eliminated unchanged in the urine; however, a minor portion undergoes metabolism to form several metabolites. nih.govnih.govnih.gov Approximately 16% of an administered dose is excreted as metabolites, with this compound being one of six metabolites detected at trace levels in human plasma, urine, and feces. nih.govnih.gov

This biotransformation is a Phase II conjugation reaction known as sulfation or sulfonation. hyphadiscovery.com The reaction is catalyzed by a supergene family of enzymes called sulfotransferases (SULTs). hyphadiscovery.com These enzymes facilitate the transfer of a sulfonate group (SO₃⁻) from the universal sulfate (B86663) donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to a nucleophilic site on the substrate. hyphadiscovery.comportlandpress.com In the case of sitagliptin, the primary amine group serves as the nucleophile, resulting in the formation of an N-S (sulfamate) bond.

While the specific human SULT isoforms responsible for sitagliptin N-sulfation have not been definitively identified in the literature, SULTs are known to metabolize a wide array of compounds containing amine groups. hyphadiscovery.com In vitro studies using rat hepatocytes have also successfully identified the N-sulfate metabolite of sitagliptin, confirming this metabolic pathway in mammalian systems. strath.ac.uklongdom.org

| Metabolite ID | Metabolite Name | Metabolic Pathway | Description |

|---|---|---|---|

| M1 | This compound | Sulfation (Phase II) | Conjugation of a sulfate group to the primary amine of sitagliptin. |

| - | Sitagliptin N-carbamoyl glucuronide | Glucuronidation (Phase II) | Conjugation of glucuronic acid to the parent drug. |

| - | Hydroxylated derivatives | Hydroxylation (Phase I) | Addition of a hydroxyl group to the triazolopiperazine ring. |

| - | Ether glucuronide of hydroxylated metabolite | Hydroxylation (Phase I) followed by Glucuronidation (Phase II) | Glucuronidation of a previously hydroxylated metabolite. |

| M2, M5 | Cyclized derivatives | Oxidative desaturation (Phase I) | Metabolites formed by oxidative desaturation of the piperazine (B1678402) ring followed by cyclization. |

While enzymatic sulfation is the established biological route, the formation of N-sulfate compounds can also be achieved through chemical synthesis, suggesting potential non-enzymatic pathways under specific conditions. The primary amine group of sitagliptin is nucleophilic and could theoretically react with a suitable sulfating agent.

Common methods for the chemical sulfation of amines that could be applicable include:

Reaction with Sulfur Trioxide Complexes : Sulfur trioxide (SO₃) is a powerful sulfating agent. To moderate its reactivity, it is often used as a complex with a Lewis base, such as trimethylamine (SO₃·N(CH₃)₃), pyridine (SO₃·Py), or dimethylformamide (SO₃·DMF). portlandpress.com The reaction would involve the nucleophilic attack of sitagliptin's primary amine on the sulfur atom of the complex, leading to the formation of the sulfamate.

Reaction with Sulfuric Acid : Under certain conditions, such as in the presence of a large excess of concentrated sulfuric acid acting as both reactant and solvent, aromatic amines can be sulfonated. google.com A similar reaction, while likely requiring harsh conditions, could potentially occur with the primary amine of sitagliptin. The initial step would be the formation of an amine sulfate salt, which upon heating could rearrange to form the N-sulfonated product. google.com

These non-enzymatic reactions typically require specific laboratory conditions (e.g., anhydrous solvents, controlled temperatures, specific reagents) and are not expected to be significant pathways in biological systems.

Degradation Pathways and Chemical Transformations of this compound

The stability of this compound is determined by the chemical resilience of the sulfamate (N-SO₃⁻) functional group. While specific degradation studies on this particular metabolite are not available in the published literature, its stability and degradation pathways can be inferred from studies on analogous N-alkyl sulfamates and sulfamic acid.

The primary degradation pathway for N-sulfamates is hydrolysis of the S-N bond. acs.orgiu.edu This reaction involves the cleavage of the bond between the nitrogen of the amine and the sulfur of the sulfate group, which would regenerate the parent amine (sitagliptin) and sulfuric acid.

Specific kinetic studies detailing the rate of degradation of this compound are not publicly available. However, research on the hydrolysis of other N-alkyl sulfamates indicates that the S-N bond is generally stable, particularly at neutral and alkaline pH, but is susceptible to acid-catalyzed hydrolysis. acs.orgnih.govsigmaaldrich.com

Studies on the hydrolysis of N-neopentyl sulfamate, for instance, found that the reaction proceeds via specific acid-catalyzed hydrolysis. nih.govsigmaaldrich.com The rate of spontaneous, uncatalyzed hydrolysis at neutral pH is exceedingly slow. A calculated rate constant for the hydrolysis of N-neopentyl sulfamate at pH 7 and 25°C was estimated to be as low as 10⁻¹⁶ s⁻¹. nih.govsigmaaldrich.com This suggests that this compound is likely to be highly stable under physiological conditions (pH ~7.4). The rate of hydrolysis is significantly influenced by pH, with increased rates observed under strongly acidic conditions. iu.edu

| Compound | Condition | Calculated Rate Constant (k) | Reference |

|---|---|---|---|

| N-neopentyl sulfamate | pH 7, 25°C (Water attack on N-protonated species) | 10-16 s-1 | nih.govsigmaaldrich.com |

| N-neopentyl sulfamate | pH 7, 25°C (Hydroxide attack on zwitterion) | 10-19 s-1 | nih.gov |

| Sulfamic acid | 100°C, varying HCl concentrations | First-order kinetics, rate increases with acidity | iu.edu |

No studies have been published that specifically identify the degradation products of this compound. However, based on the known chemistry of N-sulfamates, the principal degradation pathway is expected to be hydrolysis.

The hydrolytic cleavage of the S-N bond in this compound would yield two products:

Sitagliptin : The parent drug, formed by the protonation of the amine nitrogen upon cleavage.

Sulfuric Acid (or its salt form) : The sulfonate group is released as sulfuric acid (H₂SO₄), which would exist as sulfate (SO₄²⁻) or bisulfate (HSO₄⁻) ions in an aqueous solution depending on the pH.

Therefore, under conditions that promote degradation (e.g., strong acid), this compound is expected to revert to the parent compound, sitagliptin. This contrasts with the forced degradation of sitagliptin itself, which under acidic conditions, cleaves at the amide bond to yield (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro acs.orgnih.govhyphadiscovery.comtriazolo[4,3-a]pyrazine. nih.gov

Advanced Analytical Methodologies for Sitagliptin N Sulfate

Chromatographic Techniques for the Separation and Detection of Sitagliptin (B1680988) N-Sulfate

Chromatographic methods, especially when coupled with mass spectrometry, are indispensable for separating complex mixtures and detecting specific analytes with high sensitivity and selectivity.

Liquid chromatography combined with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) serves as a cornerstone for the analysis of drug metabolites like Sitagliptin N-Sulfate. globalresearchonline.net These hyphenated techniques offer robust separation of the metabolite from the parent drug and other related substances, followed by sensitive and specific detection based on its mass-to-charge ratio (m/z). semanticscholar.org

In vitro metabolism studies using rat hepatocytes have successfully utilized LC-MS to identify this compound. longdom.org A typical system employs a zwitterionic hydrophilic interaction liquid chromatography (ZIC®-HILIC) column, which is effective for retaining and separating polar compounds. The analysis is often performed using electrospray ionization (ESI) in the positive ion mode, where this compound is detected as its protonated molecule [M+H]⁺ at an m/z of 488.08. longdom.org The use of high-resolution mass spectrometry provides accurate mass data, further confirming the elemental composition of the detected ion. ijpsr.com

Table 1: Example LC-MS Parameters for Sitagliptin Metabolite Analysis

| Parameter | Condition | Source |

| Chromatography System | Liquid Chromatography-Mass Spectrometry (LC-MS) | longdom.org |

| Column | Zwitterionic Hydrophilic Interaction (ZIC®-HILIC) | longdom.org |

| Mobile Phase | Gradient elution with acetonitrile (B52724) and aqueous buffer | bohrium.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion | longdom.org |

| Detection | Full scan mass analysis (m/z 75-1200) | longdom.org |

| Target Analyte | This compound (as [M+H]⁺) | longdom.org |

| Observed m/z | 488.08 | longdom.org |

For detecting trace levels of impurities or metabolites, Ultra-High Performance Liquid Chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the method of choice. nih.govresearchgate.net UHPLC systems use columns with smaller particle sizes (typically <2 µm), which provides higher resolution, increased sensitivity, and faster analysis times compared to conventional HPLC. nih.gov

When applied to Sitagliptin and its related compounds, UHPLC-MS/MS methods are capable of achieving detection and quantification limits at parts-per-billion (ppb) levels. nih.govrsc.org The technique operates in Multiple Reaction Monitoring (MRM) mode, a highly specific and sensitive detection method. In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion of this compound) is selected and fragmented, and only a specific, characteristic product ion is monitored. This process minimizes background noise and enhances selectivity. ijpcbs.com While specific MRM transitions for this compound are established during method development, the principles are demonstrated in the sensitive analysis of the parent drug and other impurities. rsc.orgijpcbs.com

Table 2: Typical UHPLC-MS/MS System Configuration for Trace Analysis

| Component | Specification | Source |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UHPLC) | nih.govrsc.org |

| Analytical Column | Reversed-phase C18, sub-2 µm particle size (e.g., 1.7 µm) | bohrium.com |

| Mobile Phase | Gradient of acetonitrile and an aqueous buffer (e.g., ammonium (B1175870) formate) | bohrium.comijpcbs.com |

| Flow Rate | 0.2 - 0.6 mL/min | nih.govnih.gov |

| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | ijpcbs.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | ijpcbs.com |

Spectroscopic Techniques for Structural Elucidation of this compound

While chromatography provides separation and initial detection, spectroscopic methods are essential for the unambiguous confirmation and complete structural assignment of the compound.

Tandem mass spectrometry (MS/MS) is a powerful tool for structural confirmation. By inducing fragmentation of the selected precursor ion, a unique fragmentation pattern or "fingerprint" is generated that is characteristic of the molecule's structure.

For this compound ([M+H]⁺, m/z 488.08), the fragmentation pattern provides key structural information. A significant fragmentation pathway observed is the neutral loss of the sulfate (B86663) group (SO₃), which corresponds to a mass loss of 80 Da. longdom.org This characteristic loss is a strong indicator of a sulfate conjugate. Further fragmentation of the resulting ion (at m/z 408.08, corresponding to protonated Sitagliptin) would yield fragments consistent with the parent Sitagliptin structure, such as the tropylium (B1234903) ion from the trifluorophenyl moiety or fragments from the triazolopiperazine ring. researchgate.netresearchgate.net This multi-stage fragmentation confirms both the core structure and the identity and location of the conjugate group.

Table 3: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Key Fragment Ion (m/z) | Neutral Loss | Structural Inference | Source |

| 488.08 ([M+H]⁺) | 408.08 | 80 Da (SO₃) | Confirms presence of a sulfate group | longdom.org |

| 408.08 | 235 | 173 Da | Cleavage of the piperazine (B1678402) ring structure | researchgate.net |

| 408.08 | 174 | 234 Da | Formation of fragment containing the trifluorophenyl-butanamine backbone | ijpcbs.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for complete structural assignment of a molecule in solution. Techniques such as ¹H NMR, ¹³C NMR, and ¹⁹F NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous structure elucidation. ijpsr.com

For this compound, NMR analysis would be compared against the known spectra of Sitagliptin. The key indicator for the N-sulfate structure would be the significant downfield shift of the proton signal (¹H NMR) attached to the nitrogen atom bearing the sulfate group. Additionally, the corresponding carbon signals (¹³C NMR) would also show shifts. Because Sitagliptin contains two distinct fluorine environments (a trifluoromethyl group and a trifluorophenyl group), ¹⁹F NMR is particularly useful. nih.govrsc.org The distinct signals for these fluorine atoms can confirm that the core structure remains intact, while changes in the ¹H and ¹³C spectra confirm the site of sulfation. The combination of these NMR techniques allows for the complete and unambiguous assignment of the this compound structure. nih.govrsc.org

Development and Validation of Quantitative Analytical Methods for this compound

The development of a robust quantitative method is crucial for determining the concentration of this compound in various samples. Such methods must be validated according to International Conference on Harmonization (ICH) guidelines to ensure they are reliable, reproducible, and accurate for their intended purpose. nih.govijarmps.org

A typical quantitative method is a UHPLC-MS/MS assay, valued for its high sensitivity and selectivity. ijpsr.com Method validation involves assessing several key performance parameters:

Specificity and Selectivity: The ability to unequivocally measure the analyte in the presence of other components, such as the parent drug, other metabolites, or matrix components. ijpcbs.com

Linearity: The method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) of >0.99 is typically required. nih.govijpbs.com

Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery. For bioanalytical methods, this is typically expected to be within 85-115% (80-120% at the LLOQ). nih.govijpcbs.com

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (%RSD) and should generally be less than 15%. nih.govijpcbs.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. ijpbs.com For trace analysis, LOQs in the low ng/mL or even pg/mL range are often achieved. rsc.orgijpsr.com

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijarmps.org

Table 4: Summary of Validation Parameters for a Representative Quantitative LC-MS/MS Method

| Validation Parameter | Typical Acceptance Criteria | Example Finding | Source |

| Linearity Range | Defined range with r² > 0.99 | 2.0 - 800 ng/mL | ijpcbs.com |

| Correlation Coefficient (r²) | ≥ 0.99 | 0.9998 | rsc.org |

| Accuracy (% Recovery) | 85 - 115% | 95.5% - 105.2% | nih.govrsc.org |

| Precision (% RSD) | ≤ 15% | < 7.2% | nih.gov |

| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 56 ppb (0.056 ng/mL) | rsc.org |

| Stability | % Deviation < 15% | Stable for 24h at room temp, 7 freeze-thaw cycles | nih.gov |

Quantification of this compound in Biological Specimens

This compound is a phase II metabolite of Sitagliptin, formed via sulfation. caymanchem.com It has been identified in biological matrices, such as rat bile, following the oral administration of Sitagliptin. caymanchem.com The quantification of Sitagliptin and its metabolites, including this compound, in biological specimens like plasma and urine is crucial for pharmacokinetic studies. For this purpose, highly sensitive and specific analytical techniques are employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a predominant methodology. nih.govnih.gov

These methods involve sample preparation techniques to extract the analyte from the complex biological matrix. Common procedures include liquid-liquid extraction (LLE), protein precipitation (PPT), and solid-phase extraction (SPE). globalresearchonline.net Following extraction, the compound is separated using chromatographic techniques, typically high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC), and subsequently detected and quantified by mass spectrometry. nih.govglobalresearchonline.net

A rapid and sensitive LC-MS/MS method for quantifying the parent compound, Sitagliptin, in human plasma and urine has been developed. nih.gov For plasma samples, a liquid-liquid extraction method is used for preparation, while urine samples are simply diluted. nih.gov The analysis is performed using multiple reaction monitoring (MRM) with an electrospray ionization (ESI) interface, which provides high specificity and sensitivity. nih.gov The linear concentration range for Sitagliptin has been established at 0.5–1,000 ng/mL in plasma and 0.2–100 µg/mL in urine. nih.gov Such validated methods for the parent drug are indicative of the approaches used for its metabolites.

The table below summarizes key parameters from various validated bioanalytical methods for the quantification of Sitagliptin, which are foundational for the analysis of its metabolites like this compound.

Table 1: Bioanalytical Methods for Sitagliptin Quantification in Biological Specimens

| Analytical Technique | Biological Matrix | Sample Preparation | Linear Range | Lower Limit of Quantification (LLOQ) | Reference |

|---|---|---|---|---|---|

| LC-MS/MS | Human Plasma | Liquid-Liquid Extraction | 0.5 - 1,000 ng/mL | 0.5 ng/mL | nih.gov |

| LC-MS/MS | Human Urine | Dilution | 0.2 - 100 µg/mL | 0.2 µg/mL | nih.gov |

| HTLC-MS/MS | Human Urine | Turbulent Flow Online Extraction | 0.1 - 50 µg/mL | 0.1 µg/mL | nih.gov |

| UHPLC-MS/MS | Human Plasma | Liquid-Liquid Extraction | 2.002 - 797.473 ng/mL | 2.002 ng/mL | ijpcbs.com |

Quantification of this compound as a Known Impurity or Reference Standard

This compound is utilized as an impurity reference standard in analytical research and quality control (QC) applications. cleanchemlab.com Its availability as a characterized compound is essential for the development and validation of analytical methods aimed at ensuring the quality and consistency of Sitagliptin drug substances and products. cleanchemlab.comsynthinkchemicals.com The qualification and use of impurity standards are critical for maintaining pharmaceutical consistency and complying with regulatory guidelines. synthinkchemicals.com

The quantification of impurities in Sitagliptin is performed using robust and validated stability-indicating methods, primarily high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), often coupled with UV or mass spectrometry detectors. bepls.comasianpubs.org These methods are designed to separate the active pharmaceutical ingredient (API) from any process-related impurities or degradation products. bepls.comjocpr.com

For instance, a reverse-phase HPLC (RP-HPLC) method has been developed for the quantitative estimation of process-related impurities of Sitagliptin in bulk drugs and pharmaceutical formulations. bepls.com Such methods are validated according to International Council for Harmonisation (ICH) guidelines to be accurate, precise, specific, and sensitive. bepls.com The validation process includes assessing parameters like linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. ijpsr.com A highly sensitive UPLC-MS/MS method was developed to quantify a specific 7-nitroso impurity in Sitagliptin, achieving an LOQ as low as 0.005 ppm, demonstrating the capability of modern techniques to detect impurities at trace levels. nih.gov These methodologies are directly applicable to the quantification of this compound when it is controlled as a known impurity.

The table below details parameters of various analytical methods developed for the determination of impurities in Sitagliptin.

Table 2: Analytical Methods for Impurity Quantification in Sitagliptin

| Analytical Technique | Column | Mobile Phase | Detection | Limit of Quantification (LOQ) | Reference |

|---|---|---|---|---|---|

| UHPLC-MS/MS | Kromasil-100, C18 (100 mm × 4.6 mm, 3.5 µm) | 0.12% formic acid in water and methanol (B129727) (gradient) | Triple Quadrupole Mass Spectrometry | 0.005 ppm (for 7-nitroso impurity) | nih.gov |

| RP-HPLC | Symmetry shield RP-18 (150 mm x 4.6 mm, 3.5 µm) | 1% Perchloric acid and acetonitrile (gradient) | UV at 210 nm | Not specified | ijpsr.com |

| RP-HPLC | Not Specified | Acetonitrile: water (65:35) | UV-Vis at 290 nm | Not specified | bepls.com |

Impurity Profiling and Control of Sitagliptin N Sulfate in Pharmaceutical Contexts

Sitagliptin (B1680988) N-Sulfate as a Process-Related Impurity or Reference Standard

Sitagliptin N-Sulfate is recognized as a phase II metabolite of sitagliptin. caymanchem.com It is formed through the process of sulfation and has been identified in rat bile following the oral administration of sitagliptin. caymanchem.com In the context of pharmaceutical manufacturing, any substance present in the final active pharmaceutical ingredient (API) that is not the intended chemical entity is considered an impurity. worldwidejournals.com These can arise from starting materials, byproducts, or degradation products. nih.gov

This compound is utilized as a reference standard in analytical research and quality control applications. cleanchemlab.com Reference standards are crucial for the development and validation of analytical methods, ensuring the consistency of formulations, and for quality control checks during the commercial production of sitagliptin. cleanchemlab.comsynthinkchemicals.com The availability of well-characterized reference standards like this compound is essential for accurate impurity profiling. synzeal.com

Below is a table detailing the chemical properties of this compound:

| Property | Value |

| Chemical Name | (R)-(4-Oxo-4-(3-(trifluoromethyl)-5,6-dihydro- worldwidejournals.comcleanchemlab.comsynzeal.comtriazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-yl)sulfamic acid |

| CAS Number | 940002-57-3 cleanchemlab.com |

| Molecular Formula | C16H15F6N5O4S cleanchemlab.com |

| Molecular Weight | 487.4 g/mol cleanchemlab.com |

Strategies for Impurity Control and Monitoring in Sitagliptin Drug Substances and Products

Regulatory bodies like the United States Food and Drug Administration (US FDA) mandate stringent control over impurities in active pharmaceutical ingredients (APIs). worldwidejournals.com The development of sensitive and specific analytical methods is paramount for the detection and quantification of impurities in sitagliptin.

A variety of analytical techniques are employed for the analysis of sitagliptin and its impurities, including:

High-Performance Liquid Chromatography (HPLC) worldwidejournals.comijcsrr.org

Liquid Chromatography-Mass Spectrometry (LC-MS) semanticscholar.orgglobalresearchonline.net

High-Performance Thin Layer Chromatography (HPTLC) ijcsrr.org

Gas Chromatography-Mass Spectrometry (GC-MS) globalresearchonline.net

For instance, a High-Performance Liquid Chromatography (HPLC) method can be used to analyze related substances in sitagliptin API. worldwidejournals.com Such methods are validated to ensure their accuracy, precision, linearity, and robustness, in line with International Conference on Harmonisation (ICH) guidelines. ijarmps.orgresearchgate.net For potentially genotoxic impurities, such as nitrosamines, highly sensitive methods like Ultra-Performance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UHPLC-MS/MS) are developed to detect them at very low levels. nih.govresearchgate.net

The following table summarizes various analytical methods used for the determination of sitagliptin, which are also applicable for monitoring its impurities.

| Analytical Technique | Common Application |

| Spectrometry | Estimation of sitagliptin in bulk and tablet dosage forms. globalresearchonline.net |

| HPLC | Separation and quantification of sitagliptin and its impurities in bulk drug and pharmaceutical formulations. worldwidejournals.comsemanticscholar.org |

| LC-MS/MS | Simultaneous determination of sitagliptin and other compounds in human plasma; identification of degradation products. semanticscholar.orgnih.gov |

| HPTLC | Estimation of sitagliptin phosphate. ijcsrr.org |

Influence of Manufacturing Processes and Excipients on this compound Levels

The manufacturing process of sitagliptin and the excipients used in its formulation can significantly impact the impurity profile of the final product. daicelpharmastandards.com Forced degradation studies are often conducted to understand the stability of the drug substance and to identify potential degradation products that could arise under various stress conditions such as exposure to acid, base, oxidation, heat, and light. nih.gov

Compatibility studies between sitagliptin and various pharmaceutical excipients are crucial during formulation development. researchgate.netsemanticscholar.orgresearchgate.net Techniques like Differential Scanning Calorimetry (DSC), X-ray Diffractometry (XRD), and Fourier-Transform Infrared Spectroscopy (FT-IR) are used to assess potential interactions. researchgate.net Studies have shown that sitagliptin is compatible with excipients like microcrystalline cellulose, croscarmellose, and pregelatinized starch. researchgate.netsemanticscholar.org However, interactions have been observed with magnesium stearate, ascorbic acid, and citric acid under certain conditions. researchgate.netresearchgate.net Furthermore, excipients such as fumaric acid and lactose (B1674315) have shown the potential for potent interactions with sitagliptin, which can be accelerated by high temperature and humidity. nih.gov These interactions can lead to the formation of degradation products, and it is plausible that certain conditions or excipients could influence the levels of this compound.

The table below lists some common excipients and their compatibility with sitagliptin based on thermal analysis.

| Excipient | Compatibility with Sitagliptin |

| Microcrystalline Cellulose | Compatible researchgate.netsemanticscholar.org |

| Croscarmellose | Compatible researchgate.netsemanticscholar.org |

| Pregelatinized Starch | Compatible researchgate.netsemanticscholar.org |

| Magnesium Stearate | Potential Interaction researchgate.netresearchgate.net |

| Ascorbic Acid | Potential Interaction researchgate.netresearchgate.net |

| Citric Acid | Potential Interaction researchgate.netresearchgate.net |

| Fumaric Acid | Potent Interaction nih.gov |

| Lactose | Potent Interaction (Maillard reaction) nih.gov |

Synthesis and Characterization of Sitagliptin N Sulfate Reference Standards

Chemical Synthesis Approaches for Sitagliptin (B1680988) N-Sulfate

The generation of a Sitagliptin N-Sulfate reference standard typically involves the direct chemical modification of the parent Sitagliptin molecule. The primary synthetic route is the sulfation of the primary amine group present in the Sitagliptin structure.

This chemical transformation is generally achieved by reacting Sitagliptin with a suitable sulfating agent. A common reagent for this type of reaction is a sulfur trioxide complex, such as sulfur trioxide pyridine, in an aprotic solvent. The reaction conditions, including temperature and stoichiometry, must be carefully controlled to ensure selective N-sulfation and minimize the formation of byproducts. Following the reaction, the this compound product is isolated and purified using standard techniques like chromatography to achieve the high purity required for a reference material.

Characterization of Synthesized this compound Reference Materials

Thorough characterization of the synthesized reference material is critical to confirm its identity, structure, and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

The fundamental properties and identifiers of this compound have been established and are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | [(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H- caymanchem.comnih.govgoogle.comtriazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid nih.gov |

| CAS Number | 940002-57-3 nih.gov |

| Molecular Formula | C₁₆H₁₅F₆N₅O₄S nih.gov |

| Molecular Weight | 487.4 g/mol nih.gov |

| Exact Mass | 487.07489412 Da nih.gov |

| Purity (as reference standard) | ≥95% caymanchem.com |

Key analytical methods used to verify the structure and purity of the reference standard include mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). ijpsr.comglobalresearchonline.netthepharmajournal.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compound. The measured mass should align with the theoretical exact mass of this compound, providing strong evidence of its successful synthesis. ijpsr.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for unambiguous structure elucidation.

¹H-NMR and ¹³C-NMR spectra provide information about the proton and carbon framework of the molecule. The sulfation of the amine group induces predictable chemical shifts in the signals of adjacent protons and carbons when compared to the spectra of the parent Sitagliptin molecule. ijpsr.com

¹⁹F-NMR is particularly useful for characterizing fluorine-containing compounds like Sitagliptin and its derivatives. nih.gov It confirms the integrity of the trifluoromethyl and trifluorophenyl groups within the molecular structure. acs.orgnih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of the reference material. ijpsr.com A stability-indicating HPLC method can separate the main compound from any impurities, starting materials, or degradation products, allowing for accurate quantification of purity. ijpsr.comijpsr.com

The combination of these analytical techniques provides a comprehensive characterization of the this compound reference material, ensuring its suitability for use in quantitative and qualitative analytical applications.

Table 2: Analytical Techniques for Characterization of this compound

| Analytical Technique | Information Provided |

|---|---|

| Mass Spectrometry (MS/HRMS) | Confirmation of molecular weight and elemental composition ijpsr.com |

| NMR Spectroscopy (¹H, ¹³C, ¹⁹F) | Unambiguous structural elucidation and confirmation of the sulfation site ijpsr.comnih.govacs.org |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity and separation from related impurities ijpsr.comnih.gov |

Computational and Theoretical Investigations of Sitagliptin N Sulfate

Quantum Chemical Studies of Sitagliptin (B1680988) N-Sulfate Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in understanding the molecular properties of pharmaceutical compounds. nepjol.infougr.es While specific DFT studies on Sitagliptin N-Sulfate are not extensively documented, the methodologies applied to the parent compound, Sitagliptin, provide a clear blueprint for how its N-Sulfate derivative could be analyzed. nepjol.infonepjol.info

Such studies would begin with the optimization of the molecule's three-dimensional geometry to determine the most stable conformation. From this optimized structure, a wealth of information can be derived. Key parameters such as bond lengths, bond angles, and dihedral angles define the molecule's architecture. Electronic properties, including the distribution of electron density, can be visualized through molecular electrostatic potential (MEP) maps, which identify electrophilic and nucleophilic sites prone to interaction.

Furthermore, frontier molecular orbital analysis, specifically of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting chemical reactivity. nepjol.info The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. For this compound, this analysis would reveal how the addition of the bulky and electron-rich sulfate (B86663) group alters the electronic landscape compared to the parent Sitagliptin molecule.

Basic computed properties for this compound have been determined and are available in public databases. nih.govuni.lu

Table 1: Computed Molecular Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₅F₆N₅O₄S | nih.gov |

| Molecular Weight | 487.4 g/mol | nih.gov |

| IUPAC Name | [(2R)-4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H- nepjol.infonih.govresearchgate.nettriazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid | nih.gov |

| Monoisotopic Mass | 487.0749 Da | uni.lu |

| XLogP3-AA | 0.3 | nih.gov |

| Hydrogen Bond Donor Count | 2 | nih.gov |

This table is generated from data available in the PubChem database and represents theoretical calculations.

Molecular Modeling and Simulation Approaches to Sitagliptin N-Sulfation Mechanisms

Molecular modeling and simulations are essential tools for investigating the dynamic processes of drug metabolism. The N-sulfation of Sitagliptin is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonyl group from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the substrate. nih.gov

To understand the specific mechanism of Sitagliptin N-sulfation, a multi-step computational approach would be necessary:

Homology Modeling: If the crystal structure of the specific SULT isoform responsible for Sitagliptin metabolism is not available, a homology model would be constructed based on the amino acid sequence and known structures of related sulfotransferases.

Molecular Docking: Sitagliptin and the PAPS cofactor would be docked into the active site of the SULT enzyme model. This process predicts the most likely binding poses and interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for substrate recognition and catalysis. nih.govnih.gov

Through such simulations, researchers could identify key amino acid residues in the enzyme's active site that are critical for binding Sitagliptin and facilitating the transfer of the sulfonyl group.

Prediction of this compound Formation Pathways and Overall Stability

Computational methods can be employed to predict the likelihood of different metabolic transformations and the stability of the resulting metabolites. For Sitagliptin, N-sulfation is a known metabolic pathway. researchgate.netresearchgate.net Theoretical studies could further elaborate on this by:

Predicting Sites of Metabolism: While N-sulfation occurs on the primary amine, computational tools for metabolism prediction could assess the reactivity of different nucleophilic sites on the Sitagliptin molecule to confirm the primary amine as the most probable site for sulfation.

Assessing Metabolite Stability: The thermodynamic stability of this compound can be calculated using quantum chemical methods. This involves computing the Gibbs free energy of the molecule. Furthermore, experimental stability studies on the parent compound, which investigate its degradation under various stress conditions like pH changes and oxidation, provide a framework for how the stability of the N-Sulfate metabolite could be assessed and potentially correlated with computational predictions. nih.gov

Q & A

Q. What are the key structural characteristics and identification methods for Sitagliptin N-Sulfate in preclinical studies?

Methodological Answer: Identification typically involves high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. For preclinical validation, ensure spectra are cross-referenced with synthetic standards and published data. Include purity assessments via HPLC with UV detection (λ = 210–254 nm) and report retention times relative to known analogs. Adhere to NIH guidelines for experimental transparency, including reagent batch numbers and solvent systems .

Q. What synthetic pathways are commonly employed for the preparation of this compound in laboratory settings?

Methodological Answer: The sulfation of Sitagliptin is achieved through enzymatic or chemical methods. Enzymatic approaches use sulfotransferases (e.g., SULT1A1) in buffered solutions (pH 7.4) with 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as a cofactor. Chemical sulfation may involve sulfur trioxide-pyridine complexes in anhydrous DMF. Purification requires ion-exchange chromatography to separate unreacted precursors. Report yields, reaction times, and temperature controls to ensure reproducibility .

Q. How is the stability of this compound assessed under varying pH and temperature conditions?

Methodological Answer: Conduct accelerated stability studies using buffered solutions (pH 1.2–9.0) at 25°C, 40°C, and 60°C. Monitor degradation via LC-MS/MS over 14–30 days. Calculate degradation rate constants (k) and half-life (t½) using first-order kinetics. Include statistical validation (e.g., ANOVA for inter-batch variability) and compare results with parent compound stability profiles .

Advanced Research Questions

Q. How do variations in sulfation conditions (e.g., enzyme isoforms, cofactor ratios) affect the yield and stereochemical purity of this compound?

Methodological Answer: Optimize sulfation using a factorial design to test enzyme isoforms (SULT1A1 vs. SULT1E1), PAPS concentrations (0.1–1.0 mM), and incubation times (1–24 hrs). Quantify enantiomeric excess via chiral HPLC and correlate with kinetic parameters (Km, Vmax). Address contradictions in literature by performing meta-analyses of published kinetic data .

Q. What statistical approaches are recommended for resolving contradictory findings in pharmacokinetic studies of this compound?

Methodological Answer: Apply ANCOVA to adjust for baseline differences in bioavailability studies. For conflicting metabolic data, use multivariate analysis (e.g., PCA) to identify confounding variables such as CYP3A4 polymorphisms or renal clearance rates. Validate models with bootstrapping or cross-validation techniques .

Q. How can in silico modeling (e.g., molecular docking, QSAR) be integrated with experimental data to predict the metabolic pathways of this compound?

Methodological Answer: Combine docking simulations (using tools like AutoDock Vina) with experimental CYP450 inhibition assays. Validate predictions by correlating computed binding energies (ΔG) with in vitro IC50 values. Use QSAR models to prioritize metabolites for LC-MS/MS identification, reducing experimental workload .

Key Considerations for Experimental Design

- Reproducibility : Document reagent sources, equipment calibration dates, and raw data deposition practices (e.g., Figshare, Zenodo) .

- Data Contradictions : Use sensitivity analyses to distinguish methodological artifacts from true biological variability. Cross-validate findings with orthogonal assays (e.g., ELISA vs. LC-MS) .

- Ethical Compliance : For in vivo studies, follow ARRIVE guidelines for animal reporting and include ethics committee approval IDs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.